molecular formula C6H11N3 B2952082 N-ethyl-1-methyl-1H-pyrazol-4-amine CAS No. 1084976-66-8

N-ethyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B2952082
CAS No.: 1084976-66-8
M. Wt: 125.175
InChI Key: PUVWFSUNHHFSFG-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol . Pyrazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1-methyl-1H-pyrazol-4-amine can be achieved through various methods. One common approach involves the reaction of 1-methyl-1H-pyrazol-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: N-ethyl-1-methyl-1H-pyrazol-4-amine is unique due to its specific ethyl and methyl substitutions on the pyrazole ring. These substitutions can influence its chemical reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-ethyl-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-7-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVWFSUNHHFSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084976-66-8
Record name N-ethyl-1-methyl-1H-pyrazol-4-amine
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